Angiotensin IV
Overview
Description
Angiotensin IV is a bioactive peptide in the renin-angiotensin system, formed after the proteolytic degradation of angiotensin II. It is composed of six amino acids: valine, tyrosine, isoleucine, histidine, proline, and phenylalanine. This compound has been studied for its role in various physiological processes, including blood pressure regulation, cognitive function, and renal function .
Mechanism of Action
Target of Action
Angiotensin IV primarily targets the insulin-regulated aminopeptidase (IRAP), also known as the this compound receptor . This receptor is found in a range of tissues, including the adrenal gland, kidney, lung, and heart . The interaction of this compound with IRAP is speculated to enhance neuronal glucose uptake, prevent metabolism of other neuroactive peptides, induce changes in extracellular matrix molecules, or induce the release of acetylcholine and/or dopamine .
Mode of Action
this compound interacts with its target, the IRAP, to facilitate various physiological processes. It is speculated that this compound may interact with IRAP to enhance neuronal glucose uptake, prevent metabolism of other neuroactive peptides, induce changes in extracellular matrix molecules, or induce the release of acetylcholine and/or dopamine .
Biochemical Pathways
this compound is part of the renin-angiotensin system (RAS), which plays a major role in regulating blood pressure and electrolyte homeostasis . The RAS comprises the angiotensin-converting enzyme/angiotensin II/type 1 angiotensin receptors (ACE/AngII/AT1) axis that promotes vasoconstriction, water intake, sodium retention, and increased oxidative stress, fibrosis, cellular growth, and inflammation . This compound, as part of this system, is speculated to exert its physiological effects by inhibiting the metabolism of other bioactive peptides via the IRAP .
Pharmacokinetics
The renin-angiotensin system, of which this compound is a part, is known to have high-affinity binding sites that result in non-linear kinetics as the concentration of the compound changes . .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It is speculated to enhance neuronal glucose uptake, prevent metabolism of other neuroactive peptides, induce changes in extracellular matrix molecules, or induce the release of acetylcholine and/or dopamine . These actions could have various downstream effects, including potential impacts on learning and memory .
Action Environment
The action, efficacy, and stability of this compound, like many other compounds, can be influenced by various environmental factors. Hypertension, for example, is thought to be caused by the complex mutual interactions of genetic factors and environmental factors, such as excessive salt intake and stress . As part of the renin-angiotensin system, this compound could potentially be influenced by similar factors, although specific research on this topic is limited.
Biochemical Analysis
Biochemical Properties
Angiotensin IV is derived from the enzymatic cleavage of Angiotensin III by aminopeptidase N. It interacts with various enzymes, proteins, and biomolecules, including insulin-regulated aminopeptidase (IRAP), which is its primary receptor. The binding of this compound to IRAP inhibits the enzyme’s activity, leading to increased levels of neuropeptides and other substrates that influence cognitive functions and cardiovascular regulation .
Cellular Effects
This compound exerts diverse effects on different cell types and cellular processes. In endothelial cells, it promotes nitric oxide production, leading to vasodilation and improved blood flow. In neuronal cells, this compound enhances synaptic plasticity and memory formation by modulating neurotransmitter release and receptor sensitivity. Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its multifaceted role in physiological regulation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the insulin-regulated aminopeptidase receptor, leading to the inhibition of the enzyme’s activity. This interaction results in the accumulation of neuropeptides and other substrates that modulate various physiological processes. This compound also influences gene expression by activating transcription factors and signaling pathways that regulate cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The peptide is relatively stable under physiological conditions, but its activity can be influenced by factors such as temperature, pH, and the presence of other biomolecules. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enhancement of cognitive functions and cardiovascular regulation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low doses of this compound have been shown to enhance cognitive functions and improve cardiovascular health without significant adverse effects. High doses can lead to toxic effects, including oxidative stress, inflammation, and impaired cellular function. These findings highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the renin-angiotensin system and the regulation of neuropeptide levels. It interacts with enzymes such as aminopeptidase N and insulin-regulated aminopeptidase, influencing metabolic flux and metabolite levels. These interactions play a crucial role in the peptide’s physiological effects and therapeutic potential .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific tissues. The peptide’s distribution is influenced by factors such as blood flow, tissue permeability, and receptor expression levels .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The peptide is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, contributing to its diverse physiological roles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Angiotensin IV can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes:
Deprotection: Removal of the protecting group from the amino acid’s amino group.
Coupling: Activation and addition of the next amino acid.
Cleavage: Removal of the peptide from the resin and deprotection of side chains.
Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Angiotensin IV undergoes various chemical reactions, including:
Oxidation: Involving the oxidation of methionine residues.
Reduction: Reduction of disulfide bonds if present.
Substitution: Amino acid substitutions can be introduced to study structure-activity relationships.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), beta-mercaptoethanol.
Substitution Reagents: Amino acid derivatives with protecting groups.
Major Products: The major products formed from these reactions include modified peptides with altered biological activity, which are useful for studying the structure-activity relationships of this compound .
Scientific Research Applications
Angiotensin IV has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cognitive function, memory enhancement, and neuroprotection.
Medicine: Explored for its potential therapeutic effects in conditions such as hypertension, diabetic nephropathy, and cognitive disorders.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Comparison with Similar Compounds
Angiotensin II: A precursor to angiotensin IV, involved in vasoconstriction and blood pressure regulation.
Angiotensin III: Another peptide in the renin-angiotensin system, with similar but distinct physiological effects.
LVV-hemorphin-7: A peptide with structural similarities to this compound, known for its cognitive-enhancing properties.
Uniqueness: this compound is unique due to its specific binding to the insulin-regulated aminopeptidase receptor, which distinguishes it from other angiotensin peptides. This unique interaction underlies its potential therapeutic applications in cognitive enhancement and neuroprotection .
Properties
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H54N8O8/c1-5-24(4)34(47-35(50)29(44-37(52)33(41)23(2)3)18-26-13-15-28(49)16-14-26)38(53)45-30(20-27-21-42-22-43-27)39(54)48-17-9-12-32(48)36(51)46-31(40(55)56)19-25-10-7-6-8-11-25/h6-8,10-11,13-16,21-24,29-34,49H,5,9,12,17-20,41H2,1-4H3,(H,42,43)(H,44,52)(H,45,53)(H,46,51)(H,47,50)(H,55,56)/t24-,29-,30-,31-,32-,33-,34-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBGWDDCOJYQGY-KOQODJNWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H54N8O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347717 | |
Record name | Angiotensin IV | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
774.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Angiotensin IV | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001038 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
23025-68-5, 12676-15-2 | |
Record name | Angiotensin II, des-asp(1)-des-arg(2)-ile(5)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023025685 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Angiotensin IV | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Angiotensin IV | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001038 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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